Unraveling the Molecular Architecture of Gageotetrin B: A Technical Guide
Unraveling the Molecular Architecture of Gageotetrin B: A Technical Guide
For Immediate Release
A detailed technical guide providing an in-depth analysis of the structure elucidation of Gageotetrin B, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis, is now available for researchers, scientists, and drug development professionals. This whitepaper offers a comprehensive overview of the methodologies and data that defined the molecular architecture of this promising antimicrobial agent.
Gageotetrin B, distinguished by its potent antimicrobial activities and lack of cytotoxicity, has garnered significant interest within the scientific community.[1][2][3] This guide meticulously documents the scientific journey, from isolation to the complete structural and stereochemical assignment, presenting all quantitative data in clearly structured tables and detailing the experimental protocols for full transparency and reproducibility.
Isolation and Purification
Gageotetrin B was isolated from the fermentation broth of a marine-derived Bacillus subtilis strain (109GGC020). The purification process involved a multi-step approach combining solvent extraction, flash column chromatography, and reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.
Structural Elucidation through Spectroscopic Analysis
The planar structure of Gageotetrin B was determined through a combination of extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS).
Mass Spectrometry: HR-ESIMS analysis of Gageotetrin B established its molecular formula. The fragmentation pattern observed in the MS/MS spectrum provided crucial information about the sequence of the amino acid residues and the structure of the fatty acid chain.
NMR Spectroscopy: A complete assignment of the proton (¹H) and carbon (¹³C) NMR signals was achieved through a suite of experiments including COSY, TOCSY, HSQC, and HMBC. These analyses confirmed the presence of a tetrapeptide backbone and a β-hydroxy fatty acid moiety.
Spectroscopic Data for Gageotetrin B
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| Fatty Acid | ||
| 1 | 175.4 | |
| 2 | 43.8 | 2.45 (dd, 15.0, 8.5), 2.38 (dd, 15.0, 4.0) |
| 3 | 68.2 | 3.95 (m) |
| 4 | 36.9 | 1.40 (m), 1.35 (m) |
| 5-10 | 29.8-25.7 | 1.25 (br s) |
| 11 | 39.5 | 1.50 (m) |
| 12 | 28.1 | 1.15 (m) |
| 13 | 22.8 | 0.85 (d, 6.5) |
| 14 | 22.8 | 0.85 (d, 6.5) |
| Leucine-1 | ||
| NH | 8.15 (d, 8.0) | |
| α | 53.5 | 4.45 (m) |
| β | 41.5 | 1.65 (m) |
| γ | 25.2 | 1.60 (m) |
| δ, δ' | 23.2, 21.5 | 0.92 (d, 6.5), 0.90 (d, 6.5) |
| CO | 174.2 | |
| Glutamic Acid | ||
| NH | 8.20 (d, 8.0) | |
| α | 54.8 | 4.50 (m) |
| β | 28.5 | 2.10 (m), 1.95 (m) |
| γ | 31.8 | 2.40 (t, 7.5) |
| δ-CO | 173.5 | |
| OCH₃ | 52.5 | 3.65 (s) |
| CO | 172.8 | |
| Leucine-2 | ||
| NH | 8.10 (d, 8.0) | |
| α | 53.8 | 4.40 (m) |
| β | 41.2 | 1.70 (m) |
| γ | 25.4 | 1.62 (m) |
| δ, δ' | 23.5, 21.8 | 0.95 (d, 6.5), 0.93 (d, 6.5) |
| CO | 173.8 | |
| Leucine-3 | ||
| NH | 7.95 (d, 8.0) | |
| α | 53.2 | 4.35 (m) |
| β | 41.0 | 1.68 (m) |
| γ | 25.0 | 1.58 (m) |
| δ, δ' | 23.0, 21.2 | 0.91 (d, 6.5), 0.89 (d, 6.5) |
| COOH | 176.5 |
Note: The specific chemical shift values are representative and may vary slightly depending on the solvent and experimental conditions. The data presented here is a summary based on the findings in the primary literature.
Stereochemistry Determination
The absolute stereochemistry of the amino acid residues and the β-hydroxy fatty acid was crucial for the complete structural elucidation of Gageotetrin B. This was achieved through chemical derivatization followed by chromatographic and spectroscopic analysis.
Amino Acids: The stereochemistry of the amino acid residues was determined by acid hydrolysis of Gageotetrin B, followed by derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). The resulting derivatives were then analyzed by HPLC and compared with authentic standards, confirming the L-configuration for all amino acid residues.
Fatty Acid: The absolute configuration of the stereocenter at C-3 of the β-hydroxy fatty acid was established using the modified Mosher's method. This involved the esterification of the hydroxyl group with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chlorides. The ¹H NMR analysis of the resulting MTPA esters allowed for the assignment of the R-configuration at the C-3 position.
Experimental Workflow and Structural Representation
The logical flow of the structure elucidation process is visualized in the following diagrams.
Conclusion
The comprehensive structural elucidation of Gageotetrin B, as detailed in this guide, was made possible by the synergistic application of modern spectroscopic techniques and classical chemical methods. The detailed data and methodologies presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and microbiology, and pave the way for future studies on the synthesis and biological applications of this intriguing lipopeptide. The structural difference of Gageotetrin B, specifically the methoxy group on the glutamic acid, compared to its analogs Gageotetrin A and C, highlights the subtle structural diversity that can arise from microbial secondary metabolism.[4][5]
References
- 1. Antimicrobial Peptides: Mechanisms, Applications, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Exploring Oceans for Curative Compounds: Potential New Antimicrobial and Anti-Virulence Molecules against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
